molecular formula C10H22O B13101508 2-Methyl-5-nonanol CAS No. 29843-62-7

2-Methyl-5-nonanol

Cat. No.: B13101508
CAS No.: 29843-62-7
M. Wt: 158.28 g/mol
InChI Key: RLQVUGAVOCBRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-nonanol is an organic compound with the molecular formula C10H22O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a secondary carbon atom. This compound is part of the larger family of alcohols, which are characterized by the presence of one or more hydroxyl groups attached to a carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-5-nonanol can be synthesized through various methods. One common approach involves the reduction of 2-methyl-5-nonanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 2-methyl-5-nonanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nonanol undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form 2-methyl-5-nonanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, it can be synthesized by reducing 2-methyl-5-nonanone.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acidic conditions or potassium permanganate (KMnO4) in basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: 2-Methyl-5-nonanone

    Reduction: this compound (from 2-methyl-5-nonanone)

    Substitution: 2-Methyl-5-nonyl chloride or 2-Methyl-5-nonyl bromide

Scientific Research Applications

2-Methyl-5-nonanol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-nonanol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. These interactions can influence its reactivity and its role in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-Nonanol: Similar in structure but lacks the methyl group at the second carbon.

    5-Nonanol: Similar but without the methyl group.

    2-Methyl-5-nonanone: The ketone analog of 2-Methyl-5-nonanol.

Uniqueness

This compound is unique due to the presence of the methyl group at the second carbon, which influences its physical and chemical properties. This structural feature can affect its boiling point, solubility, and reactivity compared to its analogs .

Properties

CAS No.

29843-62-7

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2-methylnonan-5-ol

InChI

InChI=1S/C10H22O/c1-4-5-6-10(11)8-7-9(2)3/h9-11H,4-8H2,1-3H3

InChI Key

RLQVUGAVOCBRNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.